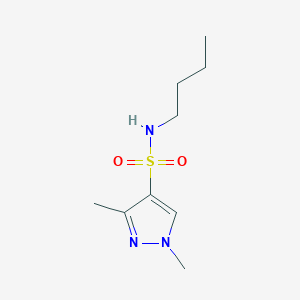![molecular formula C16H20F3N5O B5500829 2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5500829.png)
2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine" involves intricate chemical reactions. For example, compounds with oxadiazole derivatives have been synthesized through reactions involving heterocyclic amines in piperidenium acetate, showcasing the complexity and the specific conditions required for the formation of such structures (Mohamed et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole, piperidine, and pyrimidine units is characterized by various intramolecular and intermolecular interactions. For instance, in compounds with related structures, crystallographic studies have revealed the presence of hydrogen bonds and π-π stacking, which contribute to the stabilization of the crystal structure and influence the compound's chemical behavior and reactivity (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving oxadiazole derivatives can lead to the formation of various biologically active compounds. For example, the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings has demonstrated strong antimicrobial activity, indicating the potential of such compounds in medicinal chemistry (Krolenko et al., 2016).
Physical Properties Analysis
The physical properties of compounds with similar structures to "this compound" are closely related to their molecular structure. These properties, including solubility, melting points, and crystal structures, are determined by the nature of the substituents and the molecular interactions within the compound. Studies on related compounds have provided insights into how these properties can be analyzed and predicted based on molecular structure (Buscemi et al., 2006).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Studies have demonstrated that derivatives of 1,2,4-oxadiazole, which is structurally related to the compound , exhibit strong antimicrobial activity. The synthesis and antimicrobial evaluation of new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including those containing piperidine, have highlighted their potential in fighting microbial infections due to their significant antimicrobial properties (Krolenko, Vlasov, & Zhuravel, 2016).
Anticancer Activity
Another avenue of research focuses on the anticancer potential of compounds featuring oxadiazole and pyrimidine moieties. Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products have been synthesized and analyzed for their structural and antitumor activities. Some of these compounds, upon structural modification to enhance lipophilicity for better cell wall penetration, have shown promising in vitro anticancer activity against a panel of cell lines (Maftei et al., 2016).
Corrosion Inhibition
Research has also explored the use of piperidine derivatives for corrosion inhibition, which is relevant to industrial applications. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the efficiency of certain piperidine derivatives in inhibiting the corrosion of iron. These studies offer insights into the adsorption behaviors and potential protective effects against corrosion, which could be extrapolated to related compounds (Kaya et al., 2016).
Wirkmechanismus
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that the compound could potentially have similar biological activity.
Eigenschaften
IUPAC Name |
5-methyl-3-[[1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O/c1-11-21-14(23-25-11)10-12-4-8-24(9-5-12)15-20-7-3-13(22-15)2-6-16(17,18)19/h3,7,12H,2,4-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFCKJFHVVDGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC2CCN(CC2)C3=NC=CC(=N3)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)
![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)
![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)
![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)
![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)
![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)
![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)
![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)
![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)